molecular formula C11H11ClN2O3S B2715126 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole CAS No. 1189953-20-5

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No. B2715126
CAS RN: 1189953-20-5
M. Wt: 286.73
InChI Key: FOKSXWJFQNHDJX-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. It is widely used in scientific research for its unique molecular properties and potential applications.

Mechanism Of Action

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole acts by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to the disruption of various cellular processes that are regulated by CK2, such as cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its specificity towards CK2. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer cells or other diseases.

Future Directions

There are several future directions for the use of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2, which can be used as therapeutic agents for cancer and other diseases. Another direction is the study of the role of CK2 in other cellular processes, such as autophagy and metabolism. Additionally, the use of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in combination with other drugs or therapies may also be explored to enhance their efficacy.
Conclusion
In conclusion, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has potential applications in various fields of scientific research. Its unique molecular properties and specificity towards CK2 make it an ideal tool for studying the role of CK2 in various cellular processes. However, further research is needed to explore its full potential and develop more effective therapeutic agents for cancer and other diseases.

Synthesis Methods

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized using various methods. One of the most common methods involves the reaction of 4-methylimidazole with chlorosulfonic acid and 3-chloro-4-methoxyaniline. The resulting product is then purified using column chromatography to obtain pure 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole.

Scientific Research Applications

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been extensively used in scientific research for its potential applications in various fields. It has been used as a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes. It has also been used as a tool to study the role of CK2 in cancer and other diseases.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-11(17-2)10(12)5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSXWJFQNHDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

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